![molecular formula C16H11F2N3O2S B5807283 2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5807283.png)
2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
Scientific Research Applications
2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide has been studied for its potential applications in various research fields. It has been found to exhibit antitumor activity against a range of cancer cell lines, including lung, breast, and colon cancer. Additionally, it has been studied for its potential use as an anti-inflammatory agent and as a treatment for diabetes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, it has been proposed that the compound may exert its antitumor activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. It may also exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide can induce DNA damage and inhibit DNA repair in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, the compound has been shown to reduce blood glucose levels in diabetic mice.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments is its potential as a multi-targeted agent for cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the study of 2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, the compound could be modified to improve its pharmacokinetic properties and reduce toxicity.
Synthesis Methods
The synthesis of 2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide involves the reaction of 4-fluoroaniline with 2-fluorobenzoic acid to form 4-fluoro-2-(2-fluorophenyl)aniline. This intermediate is then reacted with thiosemicarbazide to form the thiadiazole ring, followed by reaction with acetic anhydride to form the final product.
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2S/c17-10-5-7-11(8-6-10)23-9-14(22)19-16-21-20-15(24-16)12-3-1-2-4-13(12)18/h1-8H,9H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFQIQXWNNBYEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.